molecular formula C12H16O3 B7994562 4-Methoxy-3-methylphenethyl acetate

4-Methoxy-3-methylphenethyl acetate

Cat. No.: B7994562
M. Wt: 208.25 g/mol
InChI Key: MFEGOPSFTXNRCP-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylphenethyl acetate is an organic compound with the molecular formula C12H16O3. It is a versatile small molecule scaffold used in various chemical and industrial applications . This compound is characterized by its unique structure, which includes a methoxy group and a methyl group attached to a phenethyl acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methylphenethyl acetate typically involves the esterification of 4-methoxy-3-methylphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylphenethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylphenethyl acetate involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethyl acetate
  • 3-Methylphenethyl acetate
  • 4-Methoxy-3-methylbenzyl acetate

Uniqueness

4-Methoxy-3-methylphenethyl acetate is unique due to the presence of both methoxy and methyl groups on the phenethyl acetate backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-8-11(4-5-12(9)14-3)6-7-15-10(2)13/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEGOPSFTXNRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCOC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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